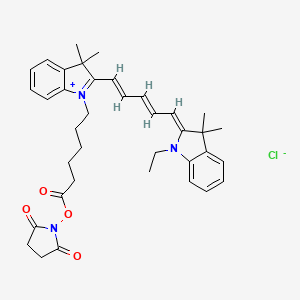

NIR-641 N-succinimidyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVXMFIPFKQFIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585035 | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190714-26-2 | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIR-641 N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NIR-641 N-succinimidyl ester: A Technical Guide for Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl ester (NHS ester) is a near-infrared (NIR) fluorescent dye functionalized with an amine-reactive N-succinimidyl ester group. This feature allows for the covalent conjugation of the dye to primary amines on biomolecules such as proteins, antibodies, and peptides. The resulting fluorescently labeled biomolecules are valuable tools for a variety of life science research applications, particularly in the field of in vivo and in vitro imaging, owing to the favorable properties of NIR light penetration through biological tissues with minimal autofluorescence. This technical guide provides a comprehensive overview of the chemical properties, a general experimental protocol for bioconjugation, and the underlying principles of its application.

Core Properties

| Property | Value | Reference |

| Alternate Names | NIR-641 NHS ester | [1] |

| CAS Number | 190714-26-2 | [1] |

| Molecular Formula | C₃₇H₄₄ClN₃O₄ | [1] |

| Molecular Weight | 630.22 g/mol | [1] |

Mechanism of Action: NHS Ester Conjugation

The utility of this compound as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable amide bond, covalently linking the NIR dye to the target biomolecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine (B10760008) residues.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester. At acidic pH, the amines are protonated and less reactive. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.

Below is a diagram illustrating the general workflow for labeling a protein with an NHS ester dye.

Experimental Protocol: General Guideline for Protein Labeling

The following is a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or borate)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration or spin desalting column)

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the labeling reaction.

-

If necessary, exchange the buffer of the protein solution to the recommended reaction buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point for antibody labeling.

-

Slowly add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unconjugated dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), a spin desalting column, or dialysis.

-

The first colored fraction to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorbance spectroscopy. This requires the extinction coefficients of the dye at its absorbance maximum and at 280 nm, as well as the extinction coefficient of the protein at 280 nm. As specific spectral data for NIR-641 is not publicly available, a generic approach cannot be detailed.

-

Applications in Research

While specific research applications and signaling pathway studies utilizing this compound are not prominently documented in the searched literature, its properties as a near-infrared fluorescent probe with an amine-reactive handle make it suitable for a range of applications in molecular and cellular biology, as well as in drug development.

Potential Applications:

-

In vivo Imaging: The long-wavelength emission of NIR dyes allows for deep tissue penetration and low background autofluorescence, making them ideal for non-invasive imaging in small animal models to study disease progression, drug biodistribution, and target engagement.

-

Fluorescence Microscopy: Labeled antibodies or other targeting moieties can be used for immunofluorescence staining of cells and tissues to visualize the localization and expression of specific proteins.

-

Flow Cytometry: Cells can be labeled with NIR-641 conjugated antibodies to identify and quantify specific cell populations.

-

Western Blotting and In-Gel Imaging: Proteins separated by electrophoresis can be detected with high sensitivity using NIR-641 labeled antibodies.

Below is a conceptual diagram illustrating the application of a NIR-641 labeled antibody in targeting a cell surface receptor for in vivo imaging.

Conclusion

This compound is a valuable chemical tool for the fluorescent labeling of biomolecules. Its near-infrared properties offer significant advantages for various bio-imaging applications. While specific quantitative and application data for this particular dye are limited in publicly accessible resources, the general principles and protocols for NHS ester chemistry provide a solid foundation for its successful implementation in the laboratory. Researchers and drug development professionals can leverage this reagent to create targeted probes for a deeper understanding of biological processes and for the development of novel diagnostic and therapeutic agents. It is recommended to obtain a lot-specific certificate of analysis for detailed characteristics.

References

In-Depth Technical Guide to NIR-641 N-succinimidyl ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and spectral properties of NIR-641 N-succinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in labeling biomolecules and a workflow for in vivo cell tracking are also presented to facilitate its application in research and drug development.

Core Chemical Properties

NIR-641 NHS ester is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The N-succinimidyl ester functional group allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds. Its fluorescence in the near-infrared spectrum makes it an ideal probe for in vivo imaging applications, benefiting from reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores.

| Property | Value | Reference |

| Chemical Formula | C37H44ClN3O4 | [1][2] |

| Molecular Weight | 630.22 g/mol | [1][2] |

| CAS Number | 190714-26-2 | [1][2] |

| Alternate Names | NIR-641 NHS ester, IC5-OSu | [1][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [4][5][6] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [7] |

Spectral Properties

The spectral characteristics of NIR-641 N-succinimidyl ester and its close analog, VivoTag 680XL, are crucial for designing fluorescence imaging experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~668 nm | [8][9] |

| Emission Maximum (λem) | ~688 nm | [8][9] |

| Molar Extinction Coefficient (ε) | ~210,000 M⁻¹cm⁻¹ | [8][9] |

| Quantum Yield (Φ) | Not readily available |

Note: Data for Excitation Maximum, Emission Maximum, and Molar Extinction Coefficient are based on the close analog VivoTag 680XL.

Experimental Protocols

General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with NIR-641 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), it must be purified by dialysis or desalting into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.[6]

-

-

Dye Preparation:

-

Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a 10 mg/mL solution.[4] This stock solution can be stored at -20°C for 1-2 months.[6]

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody. A molar excess of 8-15 fold is often a good starting point for optimal labeling.[6]

-

While gently vortexing, add the calculated amount of the dye stock solution dropwise to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

-

-

Quenching (Optional):

-

To terminate the labeling reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~668 nm (for the dye).

-

The protein concentration can be calculated using the following formula to correct for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₆₆₈ × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor, which is approximately 0.16 for VivoTag 680XL)[4][8]

-

The dye concentration is calculated as: Dye Concentration (M) = A₆₆₈ / ε_dye[8]

-

The DOL is the ratio of the dye concentration to the protein concentration.

-

Store the purified labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

-

In Vivo Cell Tracking Workflow

NIR-641 NHS ester and its analogs are frequently used for ex vivo labeling of cells for subsequent in vivo tracking. The following workflow outlines the key steps in such an experiment.

Caption: Workflow for in vivo cell tracking using NIR-641 NHS ester.

This workflow begins with the ex vivo labeling of the target cell population. The labeled cells are then administered to the animal model, and their migration, biodistribution, and fate are monitored non-invasively using in vivo near-infrared fluorescence imaging. Finally, ex vivo analysis of tissues can be performed to validate the in vivo imaging findings at a cellular level.

References

- 1. revvity.com [revvity.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. VivoTag-S680–conjugated 3-aminomethyl αvβ3 antagonist derivative for fluorescence molecular tomography of tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. summitpharma.co.jp [summitpharma.co.jp]

- 9. summitpharma.co.jp [summitpharma.co.jp]

- 10. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NIR-641 N-succinimidyl Ester: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, NIR-641 N-succinimidyl (NHS) ester, including its mechanism of action, key photophysical properties, detailed experimental protocols for biomolecule conjugation, and troubleshooting guidelines. This document is intended to serve as a valuable resource for researchers in various fields, including molecular imaging, diagnostics, and drug development, who seek to leverage the unique advantages of NIR fluorescence in their work.

Introduction to NIR-641 N-succinimidyl Ester

This compound is a reactive fluorescent dye designed for the covalent labeling of biomolecules. It belongs to the class of near-infrared dyes, which offer significant advantages for in vivo and in vitro imaging applications. These benefits include deeper tissue penetration of light, reduced background autofluorescence from biological samples, and minimal phototoxicity, all of which contribute to a higher signal-to-noise ratio and enhanced sensitivity.[1][2][3]

The N-succinimidyl ester functional group is an amine-reactive moiety that enables the straightforward and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amine groups.[4]

Core Mechanism of Action

The labeling reaction of this compound with a biomolecule is based on a well-established chemical process known as nucleophilic acyl substitution . The core of this mechanism involves the reaction between the NHS ester group of the dye and a primary amine (-NH₂) on the target biomolecule.

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The primary amine on the biomolecule, typically the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group. It is expelled from the tetrahedral intermediate.

-

Amide Bond Formation: The departure of the NHS group results in the formation of a stable, covalent amide bond between the NIR-641 dye and the biomolecule.

This reaction is highly dependent on the pH of the reaction buffer.[5][6] The optimal pH range for this reaction is typically between 8.0 and 8.5 .[4] At a lower pH, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[5][6]

Photophysical Properties of NIR-641

Precise photophysical data for this compound is not consistently available across public domains. However, based on available information, the dye operates within the near-infrared spectrum. For the purpose of providing a practical reference for experimental design, the table below includes the available data for NIR-641 and comparative data for a spectrally similar and well-characterized dye, Atto 647N.

| Property | This compound | Atto 647N NHS ester (for comparison) |

| Excitation Maximum (λex) | 621-750 nm range | ~647 nm |

| Emission Maximum (λem) | 621-750 nm range | ~667 nm |

| Molar Extinction Coefficient (ε) | Data not available | ~150,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Data not available | ~0.65 |

| Molecular Weight | ~630.22 g/mol | ~843 g/mol |

Note: The data for Atto 647N is provided for illustrative purposes to represent typical values for a dye in this spectral region and is sourced from publicly available technical data sheets. The excitation and emission for NIR-641 are presented as a range based on available vendor information.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the labeling of proteins (e.g., antibodies) with this compound.

Required Materials

-

This compound

-

Protein or other biomolecule to be labeled in an amine-free buffer (e.g., PBS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration or desalting column)

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Experimental Workflow Diagram

Detailed Protocol

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, BSA). If necessary, dialyze the protein against an appropriate amine-free buffer such as 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]

-

-

NIR-641 NHS Ester Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., at a concentration of 10 mg/mL).[4] Vortex to ensure the dye is fully dissolved.

-

Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the stock solution fresh for each experiment.

-

-

Labeling Reaction:

-

Calculate the required volume of the NIR-641 NHS ester stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-12 fold is a common starting point for antibody labeling.

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and the NHS byproduct using a gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

The labeled protein will typically elute in the first fraction.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 640-650 nm).

-

The DOL can be calculated using the Beer-Lambert law.

-

Further characterization may include functional assays to ensure that the labeling process has not compromised the biological activity of the protein.

-

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Labeling Efficiency | pH of the reaction buffer is too low. | Ensure the pH of the reaction buffer is between 8.0 and 8.5. |

| Presence of amine-containing substances in the protein solution. | Dialyze the protein against an amine-free buffer before labeling. | |

| Hydrolysis of the NHS ester. | Prepare the dye stock solution immediately before use with anhydrous solvent. | |

| Precipitation of Protein during Labeling | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |

| Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. | |

| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before starting the labeling reaction. |

| Degradation of the NHS ester. | Use a fresh vial of the dye and store it properly under desiccated conditions. |

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules for a wide range of applications. Its near-infrared properties offer distinct advantages for sensitive detection and in vivo imaging. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively utilize this dye to advance their scientific investigations. This guide provides the foundational knowledge and practical steps necessary for the successful application of this compound in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound* | 190714-26-2 [amp.chemicalbook.com]

- 7. hwsands.com [hwsands.com]

NIR-641 N-succinimidyl ester excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its spectral properties, detailed experimental protocols for conjugation, and visual workflows to aid in experimental design and execution.

Core Properties of NIR-641

NIR-641 is a reactive fluorescent dye designed for labeling primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The N-succinimidyl ester functional group reacts with nucleophilic amines under mild alkaline conditions to form a stable amide bond. This covalent linkage ensures the permanence of the fluorescent label on the target molecule, making it suitable for a wide range of applications in fluorescence microscopy, in vivo imaging, and flow cytometry.

Spectral Characteristics

The near-infrared range of the spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration. While specific data for NIR-641 N-succinimidyl ester is not readily published, the closely related PhenoVue™ 641 mitochondrial stain provides a strong indication of its spectral profile.

| Parameter | Value |

| Excitation Maximum (λex) | ~638 nm |

| Emission Maximum (λem) | ~659 nm |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Functionality | Primary and secondary amines (-NH2) |

Experimental Protocols

The following section details the necessary steps for the successful conjugation of NIR-641 NHS ester to proteins, a common application for this dye.

Required Materials

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS))

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., gel filtration or desalting column)

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Protein Labeling Workflow

The general workflow for labeling a protein with NIR-641 NHS ester involves dissolving the dye and the protein, mixing them to allow the reaction to proceed, and finally, purifying the labeled conjugate.

Detailed Methodologies

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

-

Dye Solution: Immediately before use, prepare a stock solution of NIR-641 NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess of dye to protein. A molar excess of 8-10 fold is a common starting point for mono-labeling.

2. Labeling Reaction:

-

While gently vortexing the protein solution, add the calculated volume of the NIR-641 NHS ester stock solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. To prevent photobleaching of the dye, it is crucial to protect the reaction vessel from light.

3. Purification of the Conjugate:

-

Following incubation, the unreacted dye and byproducts must be removed from the labeled protein. This is typically achieved using a size-exclusion chromatography method such as a gel filtration or desalting column.

-

The first colored fraction to elute will be the labeled protein.

4. Storage:

-

Store the purified, labeled protein according to the protein's specific requirements, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Signaling Pathway and Application Visualization

NIR-641 NHS ester is a versatile tool for tracking and visualizing biomolecules. For instance, an antibody labeled with this dye can be used to detect a specific cell surface receptor, and its subsequent internalization can be monitored.

This technical guide provides the foundational knowledge for utilizing this compound in your research. For optimal results, it is recommended to optimize the labeling conditions for each specific protein and application.

Technical Guide: NIR-641 N-succinimidyl Ester for Biomolecule Labeling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye used for the covalent labeling of biomolecules. This document outlines its core photophysical properties, detailed experimental protocols for conjugation, and a visual representation of the labeling workflow.

Core Properties of NIR-641 N-succinimidyl Ester

This compound is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. These dyes are characterized by their high molar extinction coefficients and fluorescence emission in the near-infrared (NIR) spectrum, typically between 650 nm and 900 nm. This spectral region is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, lower light scattering, and deeper tissue penetration compared to visible light.

The N-succinimidyl ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, as well as amine-modified oligonucleotides. The reaction forms a stable amide bond between the dye and the target biomolecule.

Quantitative Data

| Property | Estimated Value | Notes |

| Maximum Absorbance (λmax) | ~640 - 650 nm | The NHS ester group does not significantly alter the absorbance maximum of the core dye. |

| Molar Extinction Coefficient (ε) | ~200,000 - 250,000 M⁻¹cm⁻¹ | A precise, experimentally determined value is not available. This is a typical range for cyanine dyes in this spectral region. |

| Maximum Emission (λem) | ~660 - 670 nm | Typically, the emission maximum is 15-25 nm higher than the absorbance maximum for cyanine dyes. |

| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | For dissolving the NHS ester prior to conjugation. |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Reacts with primary and secondary amines. |

| Molecular Weight | Approximately 630.22 g/mol | Based on available supplier information for similar compounds. |

Disclaimer: The values for Maximum Absorbance and Molar Extinction Coefficient are estimates based on data for spectrally similar cyanine dyes. For precise quantitative analysis, it is recommended to determine these values experimentally for the specific batch of NIR-641 NHS ester being used.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins (e.g., antibodies) with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.

-

A suitable buffer is 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1]

-

The protein concentration should ideally be 1-10 mg/mL for optimal labeling efficiency.

-

If the protein solution contains preservatives like sodium azide, it should be removed by dialysis or using a desalting column.

-

-

NIR-641 NHS Ester Stock Solution:

-

Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis.

-

Dissolve the NIR-641 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction

-

Calculate the Amount of Dye:

-

The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically. A starting point is often a 5- to 20-fold molar excess of the dye.

-

The amount of dye can be calculated using the following formula:

-

mg of dye = (mg of protein / MW of protein) * (molar excess of dye) * MW of dye

-

-

-

Conjugation:

-

Add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

Purification of the Labeled Protein

-

It is crucial to remove any unreacted dye from the labeled protein. This can be achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25) or through dialysis.

-

For desalting columns, equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

Monitor the fractions visually or by measuring absorbance to identify the protein-containing fractions.

Characterization of the Conjugate

-

Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~640-650 nm).

-

The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The dye concentration can be calculated using the Beer-Lambert law:

-

Dye Concentration (M) = A_max / ε_dye

-

-

The DOL is the ratio of the dye concentration to the protein concentration:

-

DOL = Dye Concentration / Protein Concentration

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the biomolecule labeling process using this compound.

References

An In-Depth Technical Guide to NIR-641 N-Succinimidyl Ester: Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye crucial for labeling biomolecules. NIR-641 is particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and quantitative immunoassays.

Core Fluorescent Properties

NIR-641 NHS ester is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. The NHS ester moiety reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides) at a pH range of 7.2-8.5 to form a stable amide bond. This reaction is efficient and highly selective, with minimal side reactions. The resulting conjugates are well-suited for a variety of fluorescence-based assays.

The key fluorescent properties of NIR-641 are summarized in the table below. These values are representative of a typical near-infrared dye with an excitation maximum around 641 nm and are influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

| Property | Value | Description |

| Excitation Maximum (λex) | ~641 nm | The wavelength at which the fluorophore absorbs the most light. |

| Emission Maximum (λem) | ~662 nm | The wavelength at which the fluorophore emits the most light after excitation. |

| Molar Extinction Coefficient (ε) | >100,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | 0.1 - 0.3 | The efficiency of converting absorbed light into emitted light. |

| Fluorescence Lifetime (τ) | 1 - 3 ns | The average time the fluorophore remains in its excited state before emitting a photon. |

| Recommended pH Range | 7.2 - 8.5 | Optimal pH for the NHS ester reaction with primary amines. |

| Solubility | DMSO, DMF | The dye should be dissolved in an organic solvent before adding to the aqueous reaction buffer. |

Experimental Protocols

Antibody Labeling with NIR-641 NHS Ester

This protocol outlines the general procedure for conjugating NIR-641 NHS ester to an antibody. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

-

Antibody (1 mg/mL in amine-free buffer, e.g., PBS)

-

NIR-641 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., gel filtration, size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.

-

Dye Preparation: Immediately before use, dissolve the NIR-641 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Calculate the required amount of NIR-641 NHS ester. A molar excess of 8-12 fold of dye to antibody is a common starting point for mono-labeling.

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of NIR-641 (~641 nm).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary.

-

The DOL is the molar ratio of the dye to the antibody.

-

Immunofluorescence Staining Protocol

This protocol provides a general workflow for using a NIR-641-labeled primary antibody for immunofluorescence imaging of cultured cells.

Materials:

-

Cultured cells on coverslips

-

NIR-641 labeled primary antibody

-

Phosphate-buffered saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (if required):

-

For intracellular targets, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the NIR-641 labeled primary antibody to the desired concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for NIR-641 excitation and emission.

-

Visualizations

Experimental Workflow for Antibody Labeling and Immunofluorescence

Caption: Workflow for labeling a primary antibody with NIR-641 NHS ester and its use in immunofluorescence.

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is often implicated in cancer.[3] Antibodies targeting EGFR, labeled with fluorescent dyes like NIR-641, can be used to visualize the receptor on the cell surface and study its trafficking.

Caption: Simplified overview of the EGFR signaling pathway leading to cell proliferation and survival.

References

An In-depth Technical Guide to NIR-641 N-succinimidyl ester: Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of NIR-641 N-succinimidyl ester, with a specific focus on its quantum yield and photostability. Given the limited publicly available data for this specific dye, this guide also presents data from structurally analogous near-infrared (NIR) heptamethine cyanine (B1664457) dyes to provide a reasonable estimation of its performance. Furthermore, detailed experimental protocols for determining these key photophysical parameters and for protein conjugation are provided.

Introduction to this compound

This compound is a near-infrared fluorescent dye belonging to the heptamethine cyanine class. Dyes in this family are characterized by two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for their absorption and emission in the near-infrared spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The N-succinimidyl ester (NHS ester) is a reactive group that enables the covalent conjugation of the dye to primary amines on biomolecules, such as proteins and antibodies.

Chemical Structure: The general structure of a heptamethine cyanine dye consists of two indolenine-based heterocyclic rings linked by a polymethine chain. The N-succinimidyl ester is typically attached via a linker to one of the heterocyclic nitrogens.

Quantum Yield of this compound

In general, the quantum yield of heptamethine cyanines can be influenced by several factors including the rigidity of the polymethine chain, the nature of the heterocyclic groups, and the solvent environment. For instance, incorporating a cyclohexene (B86901) ring into the polymethine chain can increase rigidity and, consequently, the quantum yield[1].

Table 1: Quantum Yield of Structurally Similar Heptamethine Cyanine Dyes

| Dye | Solvent/Environment | Approximate Quantum Yield (Φ) | Reference |

| FD-1080 | Water | 0.0031 | [2] |

| FD-1080 with FBS | Water | 0.0594 | [2] |

| Meso-phenyl-substituted heptamethine cyanines | Ethanol | 0.10 - 0.17 | [3] |

| Cy5.5 | Aqueous Buffer | ~0.28 | Manufacturer's data (typical value) |

| Indocyanine Green (ICG) | Water | ~0.01 - 0.03 | [4] |

| ICG | Ethanol | ~0.13 | [4] |

Note: The quantum yield is highly dependent on the specific chemical structure and the experimental conditions.

Based on the data for these related compounds, the quantum yield of this compound in an aqueous buffer is likely to be in the range of 0.01 to 0.30 . The lower end of this range is more probable in aqueous solutions, with the potential for enhancement upon conjugation to proteins or in less polar environments.

Photostability of this compound

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light. This is a critical parameter for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy.

Heptamethine cyanine dyes are known to be susceptible to photobleaching, often through photooxidation. However, their photostability can be enhanced through various chemical modifications. Dyes like Cy5.5 are described as being bright and photostable[5][6]. The photostability of cyanine dyes can be improved by introducing electron-withdrawing groups or by covalent attachment of triplet-state quenchers.

Table 2: Photostability of Structurally Similar Heptamethine Cyanine Dyes

| Dye | Key Findings on Photostability | Reference |

| Cy5.5 | Described as a bright and photostable near-IR dye. | [5][6] |

| Cy5 | Photostability can be dramatically enhanced by the direct or proximal conjugation of triplet-state quenchers like COT, NBA, or Trolox. | [7] |

| ICG | Known to have relatively low photostability, which can be improved in different solvent environments or formulations. | [4] |

Given these findings, it is expected that this compound will exhibit moderate photostability, which could potentially be improved with the use of antifade reagents or by conjugation to a protective microenvironment.

Experimental Protocols

This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

Methodology:

-

Prepare a series of dilutions of both the reference standard and the this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, using the same excitation wavelength and instrument settings for both the standard and the test sample.

-

Integrate the area under the emission curves for both the standard and the test sample to obtain the integrated fluorescence intensities.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

Calculate the quantum yield of the this compound using the following equation:

Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

'test' refers to the this compound and 'std' refers to the reference standard.

-

This protocol outlines a method to assess the photostability of this compound by measuring the decrease in its fluorescence intensity over time under continuous illumination.

Methodology:

-

Prepare a solution of the this compound or a labeled biomolecule in a suitable buffer.

-

Mount the sample on a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive camera for detection.

-

Acquire a time-lapse series of images under continuous illumination. It is crucial to keep the excitation power and all other imaging parameters constant throughout the experiment.

-

Analyze the images by selecting a region of interest (ROI) and measuring the mean fluorescence intensity within the ROI for each time point.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching time constant (τ), which is a measure of the dye's photostability under the specific experimental conditions. A larger time constant indicates higher photostability.

This protocol provides a general procedure for conjugating this compound to proteins, such as antibodies.

Methodology:

-

Prepare the protein solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Prepare the dye stock solution: Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. This should be done immediately before use.

-

Perform the labeling reaction: While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate the reaction: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Purify the conjugate: Separate the labeled protein from the unreacted dye using a method such as gel filtration (e.g., a Sephadex G-25 column) or dialysis.

-

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications, particularly for the labeling of biomolecules. While specific photophysical data for this dye is not widely published, by analogy with other heptamethine cyanine dyes, it is expected to have a moderate quantum yield and photostability that are suitable for a range of imaging applications. The provided experimental protocols offer a framework for researchers to characterize the dye's properties in their specific experimental context and to effectively conjugate it to proteins of interest. For critical applications, it is highly recommended that users experimentally determine the quantum yield and photostability under their specific conditions.

References

- 1. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes [mdpi.com]

- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of NIR-641 N-succinimidyl ester in Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to visualize and track molecules of interest with high precision and clarity is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in this endeavor, offering significant advantages over traditional visible light fluorophores. Among these, NIR-641 N-succinimidyl (NHS) ester has garnered attention for its potential in labeling proteins, antibodies, and other biomolecules for a range of applications, from in vivo imaging to quantitative cellular analysis. This technical guide provides a comprehensive overview of the core advantages of NIR-641 NHS ester, detailed experimental protocols, and its application in visualizing key signaling pathways.

Core Advantages of the Near-Infrared Spectrum

The utility of NIR-641 NHS ester is rooted in the fundamental properties of near-infrared light (typically in the 700-900 nm range). Biological tissues have minimal autofluorescence in this spectral window, which dramatically reduces background noise and enhances the signal-to-noise ratio.[1][2] Furthermore, NIR light experiences less scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration.[1][2] These characteristics make NIR dyes particularly well-suited for in vivo imaging in small animal models, enabling researchers to monitor biological processes non-invasively.[3]

Properties of NIR-641 N-succinimidyl ester

This compound is a reactive fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules. The NHS ester moiety reacts specifically with these amines under mild conditions to form a stable amide bond.

| Property | Value | Reference |

| Molecular Formula | C37H44ClN3O4 | [4][5] |

| Molecular Weight | 630.22 g/mol | [4] |

| Excitation Maximum (λex) | ~641 nm | [Estimated based on dye name and spectral properties of similar cyanine (B1664457) dyes] |

| Emission Maximum (λem) | ~660 nm | [Estimated based on dye name and spectral properties of similar cyanine dyes] |

| Extinction Coefficient (ε) | >150,000 M⁻¹cm⁻¹ | [Typical value for similar heptamethine cyanine dyes][6] |

| Quantum Yield (Φ) | >0.1 | [Typical value for similar heptamethine cyanine dyes in aqueous solution][6] |

| Solubility | DMSO, DMF | [7] |

Note: Precise spectral data for this compound is not widely available in peer-reviewed literature. The provided values are estimations based on the properties of structurally similar near-infrared cyanine dyes.

Key Applications in Research and Drug Development

The unique properties of NIR-641 NHS ester make it a versatile tool for a variety of applications:

-

In Vivo Imaging: Labeled antibodies or drug delivery vehicles can be tracked in real-time within living organisms to study their biodistribution, target engagement, and clearance.[2][3]

-

Flow Cytometry: The bright fluorescence of NIR-641 allows for the sensitive detection and quantification of cell surface markers on individual cells.[8]

-

Fluorescence Microscopy: Labeled probes enable high-resolution imaging of cellular and subcellular structures and processes.

-

Drug Delivery Monitoring: By conjugating NIR-641 to therapeutic agents or their carriers, researchers can visualize and quantify drug accumulation at the target site and monitor its release.[9][10]

Experimental Protocols

General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general guideline for labeling antibodies. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration or desalting column)

Procedure:

-

Antibody Preparation:

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

-

NIR-641 NHS Ester Solution Preparation:

-

Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the NIR-641 NHS ester solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration or desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~641 nm).

-

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a NIR-641 labeled antibody.

Visualizing Signaling Pathways

Fluorescently labeled antibodies are powerful tools for visualizing and quantifying components of cellular signaling pathways. Aberrant signaling through pathways like the Epidermal Growth Factor Receptor (EGFR) cascade is a hallmark of many cancers. By using an antibody targeting a key protein in this pathway, such as EGFR itself, labeled with NIR-641, researchers can track its expression, localization, and internalization.[11][12][13]

EGFR Signaling Pathway and Visualization

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR initiates a complex signaling cascade that regulates cell proliferation, survival, and differentiation.[11] This process often involves receptor dimerization and autophosphorylation, followed by the recruitment of downstream signaling molecules.

References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. akinainc.com [akinainc.com]

- 4. scbt.com [scbt.com]

- 5. guidechem.com [guidechem.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Near-infrared photoresponsive drug delivery nanosystems for cancer photo-chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced NIR-II Fluorescence Imaging Technology for Precise Evaluation of Nanomedicine Delivery in Cancer Therapy [mdpi.com]

- 11. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A perspective of fluorescence microscopy for cellular structural biology with EGFR as witness - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Labeling Primary Amines with NIR-641 N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NIR-641 N-succinimidyl ester (NHS ester) for the covalent labeling of primary amines. This near-infrared (NIR) dye is a valuable tool for a variety of research applications, enabling the fluorescent tagging of proteins, antibodies, peptides, and other biomolecules for detection and analysis. This document outlines the core principles of the labeling chemistry, detailed experimental protocols, and the physicochemical properties of the dye.

Introduction to Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation due to their ability to efficiently and specifically react with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable and covalent amide bond, securely attaching the fluorescent label to the target molecule. The reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0.

Properties of this compound

NIR-641 is a fluorescent dye that emits in the near-infrared region of the spectrum. This is advantageous for many biological applications as it minimizes autofluorescence from cellular components and tissues, leading to a higher signal-to-noise ratio.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 190714-26-2[1][2] |

| Molecular Formula | C₃₇H₄₄ClN₃O₄[1] |

| Molecular Weight | 630.22 g/mol [1] |

| Excitation Maximum (λex) | ~638 nm |

| Emission Maximum (λem) | ~659 nm |

| Molar Extinction Coefficient (ε) | Data not publicly available |

| Quantum Yield (Φ) | Data not publicly available |

| Recommended Storage | -20°C, desiccated and protected from light |

*Note: The excitation and emission maxima are based on data for the spectrally similar PhenoVue™ 641 dye. Researchers should determine the optimal wavelengths for their specific instrumentation and application.

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction mechanism of NIR-641 NHS ester with a primary amine.

Experimental Protocols

This section provides a general protocol for labeling proteins with NIR-641 NHS ester. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Required Materials

-

This compound

-

Protein or other amine-containing biomolecule

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine (B1172632), pH 8.5

-

Purification column (e.g., gel filtration, dialysis)

Experimental Workflow

Caption: General experimental workflow for labeling primary amines.

Detailed Labeling Procedure

-

Prepare the Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the NIR-641 NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Perform the Labeling Reaction: While gently vortexing the biomolecule solution, add the calculated amount of the dye stock solution. The molar ratio of dye to biomolecule will influence the degree of labeling and should be optimized. A common starting point is a 5- to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light. Longer incubation times at lower temperatures can sometimes improve labeling efficiency and protein stability.

-

Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris or hydroxylamine can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatographic techniques.

-

Characterize the Labeled Biomolecule: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the NIR-641 dye (~638 nm).

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with NIR-641 opens up a wide range of applications, including:

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells and tissues.

-

Flow Cytometry: Identify and sort cell populations based on the expression of surface or intracellular markers labeled with the NIR dye.

-

Western Blotting: Detect target proteins with high sensitivity in complex mixtures.

-

In Vivo Imaging: Track the biodistribution of labeled therapeutic proteins or antibodies in animal models, benefiting from the deep tissue penetration of near-infrared light.

-

High-Throughput Screening: Develop fluorescence-based assays for drug discovery and target validation.

Stability and Storage

This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment. Once dissolved in an organic solvent, the stock solution should be used immediately or aliquoted and stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided. The final labeled conjugate is generally stable when stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Disclaimer: This document is intended for informational purposes only. Researchers should always consult the manufacturer's specific product information and safety data sheets before use and optimize protocols for their specific experimental needs.

References

A Technical Guide to Near-Infrared Fluorescence for Protein Labeling in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles and applications of near-infrared (NIR) fluorescence for protein labeling. NIR fluorescence has emerged as a powerful tool in biological imaging and drug development due to its ability to penetrate deep into biological tissues with minimal autofluorescence, offering a high signal-to-noise ratio.[1][2][3] This guide provides a comprehensive overview of NIR fluorophores, protein labeling strategies, detailed experimental protocols, and the application of NIR-labeled proteins in studying cellular signaling pathways.

Core Principles of Near-Infrared Fluorescence

The near-infrared spectrum, typically ranging from 700 to 900 nm, offers a unique window for biological imaging.[4] Light in this region experiences less scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration compared to visible light.[4] Furthermore, cellular and tissue autofluorescence is significantly reduced in the NIR range, leading to a much-improved signal-to-background ratio.[4] These properties make NIR fluorescence particularly well-suited for in vivo imaging applications in small animal models, which is critical for preclinical drug development.

Quantitative Properties of Common NIR Dyes

The selection of an appropriate NIR fluorophore is critical for successful protein labeling and imaging experiments. Key photophysical properties to consider include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.

Below are tables summarizing the photophysical properties of several commercially available and widely used NIR dyes.

Table 1: Photophysical Properties of Selected Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Solvent/Conditions |

| Cy7.5 diacid(diso3) | 749 | 775 | ~250,000 | N/A | PBS |

| Heptamethine Cyanine 18 | 780 | 800 | 270,000 | 0.33 | Ethanol |

| Heptamethine Cyanine 21 | 780 | 800 | N/A | 0.33 | Ethanol |

| Heptamethine Cyanine 24 | 780 | 800 | 27,000 | 0.33 | Ethanol |

Data compiled from multiple sources.[1][2] Note that photophysical properties can vary depending on the solvent and conjugation state.

Table 2: Photophysical Properties of IRDye® 800CW

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reactive Group |

| IRDye® 800CW | 773-778 | 792-794 | ~242,000 | 0.09-0.12 | NHS ester, DBCO |

Data compiled from multiple sources.[3][5][6]

Table 3: Photophysical Properties of Selected Alexa Fluor™ Dyes

| Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Alexa Fluor™ 680 | 679 | 702 | 184,000 |

| Alexa Fluor™ 700 | 702 | 723 | 192,000 |

| Alexa Fluor™ 750 | 749 | 775 | 240,000 |

| Alexa Fluor™ 790 | 784 | 814 | 270,000 |

Data compiled from Thermo Fisher Scientific.[7][8]

Experimental Protocols

Covalent Labeling of Proteins with NHS-Ester Reactive Dyes

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling proteins.[9][10] They react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[10]

Materials:

-

Purified antibody or protein of interest in an amine-free buffer (e.g., PBS).

-

NIR dye with an NHS ester reactive group.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

-

Spectrophotometer.

Protocol:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the antibody concentration to 2 mg/mL.[1]

-

-

Dye Preparation:

-

Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the antibody solution.

-

Add the reaction buffer to raise the pH to 8.3-8.5, which is optimal for the NHS ester reaction.[1]

-

Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (a starting point of 10:1 to 20:1 is often recommended).[1]

-

Slowly add the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1]

-

-

Purification of the Labeled Protein:

-

Equilibrate a size-exclusion chromatography column (e.g., a desalting spin column) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Centrifuge the column to collect the purified, labeled antibody.[1] The larger labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to a single protein molecule.[11] It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the NIR dye.

-

Calculate the DOL using the following formula:[11] DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

-

Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

-

ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[11]

-

-

-

Visualization of Signaling Pathways and Experimental Workflows

NIR-labeled proteins are invaluable for visualizing and quantifying biological processes in real-time, both in vitro and in vivo. This section provides diagrams of key signaling pathways and experimental workflows where NIR fluorescence is commonly applied.

Signaling Pathway Diagrams

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[12] NIR-labeled antibodies or ligands targeting EGFR can be used to visualize tumor localization and assess receptor expression levels.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRDye® 800CW, NHS ester (8881) by Tocris, Part of Bio-Techne [bio-techne.com]